1-(Oxan-4-yl)piperidine-4-carboxamide
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Overview
Description
1-(Oxan-4-yl)piperidine-4-carboxamide is a compound that features a piperidine ring substituted with an oxan-4-yl group and a carboxamide group
Preparation Methods
The synthesis of 1-(Oxan-4-yl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with oxan-4-yl compounds under specific conditions. One common method includes the use of piperidine-4-carboxylic acid as a starting material, which is then reacted with oxan-4-yl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Chemical Reactions Analysis
1-(Oxan-4-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1-(Oxan-4-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(Oxan-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase in certain bacterial strains, leading to the disruption of DNA replication and cell death. This makes it a potential candidate for the development of new antibacterial agents .
Comparison with Similar Compounds
1-(Oxan-4-yl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
Piperidine-4-carboxamide: Lacks the oxan-4-yl group, which may affect its biological activity.
N-(piperidine-4-yl)benzamide: Contains a benzamide group instead of the oxan-4-yl group, leading to different chemical properties and applications.
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-(oxan-4-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C11H20N2O2/c12-11(14)9-1-5-13(6-2-9)10-3-7-15-8-4-10/h9-10H,1-8H2,(H2,12,14) |
InChI Key |
VMGLADSYEVMVOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CCOCC2 |
Origin of Product |
United States |
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